Cas no 501112-80-7 (4-ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole)

4-Ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group, a thiophene moiety, and a (Z)-3-phenylallylthio side chain. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both sulfur and nitrogen heteroatoms enhances its potential as a ligand in coordination chemistry or as a precursor for bioactive molecules. The conjugated system derived from the phenyl and thiophene groups may contribute to its utility in materials science, particularly in the development of optoelectronic materials. Its well-defined molecular architecture ensures consistent reactivity for targeted applications.
4-ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole structure
501112-80-7 structure
Product Name:4-ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS No:501112-80-7
MF:C17H17N3S2
MW:327.466980695724
CID:5776262
PubChem ID:2142930
Update Time:2025-06-03

4-ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-3-[(Z)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole
    • (Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole
    • 501112-80-7
    • AKOS000811494
    • F1259-0007
    • 4-ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole
    • 4H-1,2,4-Triazole, 4-ethyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienyl)-
    • Inchi: 1S/C17H17N3S2/c1-2-20-16(15-11-7-12-21-15)18-19-17(20)22-13-6-10-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3/b10-6-
    • InChI Key: IZQCUSZHWGJNOQ-POHAHGRESA-N
    • SMILES: S(C/C=C\C1C=CC=CC=1)C1=NN=C(C2=CC=CS2)N1CC

Computed Properties

  • Exact Mass: 327.08638990g/mol
  • Monoisotopic Mass: 327.08638990g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 531.6±60.0 °C(Predicted)
  • pka: 1.02±0.10(Predicted)

4-ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole Pricemore >>

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Additional information on 4-ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole

4-Ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole: A Comprehensive Overview

The compound with CAS No. 501112-80-7, commonly referred to as 4-Ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole, is a complex organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of triazoles, which are well-known for their versatility in organic synthesis and their role in medicinal chemistry. The molecule's structure includes a triazole ring system, an ethyl group, a thiophene moiety, and a sulfanyl group attached to a substituted propenyl chain. These structural features contribute to its intriguing chemical properties and reactivity.

Recent studies have highlighted the importance of triazole derivatives in drug discovery and materials science. The presence of the thiophene group in this compound adds electronic versatility, making it a potential candidate for applications in optoelectronics and sensor technologies. Additionally, the sulfanyl group introduces sulfur-based interactions, which can enhance the molecule's ability to form hydrogen bonds or participate in other non-covalent interactions—a property that is highly desirable in drug design for improving bioavailability and target specificity.

The synthesis of 4-Ethyl-3-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and cyclization. Researchers have explored various methodologies to optimize the yield and purity of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. This approach aligns with the growing trend toward sustainable and efficient chemical synthesis practices.

One of the most promising areas of research involving this compound is its potential application as a bioactive agent. Preliminary biological assays have demonstrated moderate activity against certain enzymes and cellular targets, suggesting its potential as a lead compound for further optimization. The thiophene moiety has been implicated in modulating the compound's pharmacokinetic properties, while the ethyl group may influence its lipophilicity—a critical factor for drug absorption and distribution.

In terms of environmental impact, the degradation pathways of this compound have been studied under various conditions. Results indicate that it undergoes hydrolysis under alkaline conditions, releasing less complex byproducts that are less harmful to the environment. This information is crucial for assessing the compound's ecological footprint and ensuring its safe handling during industrial processes.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its electronic structure, conformational flexibility, and potential interactions with biological targets. For example, density functional theory (DFT) calculations have revealed that the sulfanyl group plays a significant role in stabilizing certain conformations of the molecule, which could be critical for its bioactivity.

Looking ahead, ongoing research is focused on exploring the stereochemical properties of this compound. The (2Z) configuration of the propenyl chain introduces steric effects that could influence its reactivity and selectivity in various chemical transformations. Understanding these effects will be essential for designing more efficient synthetic routes and optimizing its properties for specific applications.

In conclusion, 4-Ethyl-3-{[(2Z)-3 phenylprop 2 en 1 yl]sulfanyl}-5-(thiophen 2 yl)-4H 1 2 4 triazole represents a fascinating example of how structural complexity can lead to versatile chemical behavior. Its unique combination of functional groups makes it a valuable subject for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make significant contributions to diverse fields ranging from pharmaceuticals to materials science.

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